molecular formula C10H7FN2O3 B8451145 3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylic Acid

3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylic Acid

Cat. No.: B8451145
M. Wt: 222.17 g/mol
InChI Key: IWPJYLDPSHXSGX-UHFFFAOYSA-N
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Description

3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylic Acid is a heterocyclic compound that contains both pyridine and isoxazole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylic Acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, such as 3-fluoropyridine, the compound undergoes various functional group transformations to introduce the necessary substituents.

    Isoxazole Ring Formation: The isoxazole ring is formed through cyclization reactions involving appropriate precursors, such as hydroxylamine and α,β-unsaturated carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylic Acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylic Acid has a wide range of applications in scientific research, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a versatile building block in the synthesis of more complex molecules, enabling the exploration of new chemical space.

    Biological Studies: Researchers study the compound’s effects on various biological systems to understand its mechanism of action and potential therapeutic benefits.

    Industrial Applications: The compound may be used in the development of agrochemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the isoxazole ring play crucial roles in modulating the compound’s binding affinity and selectivity. The compound may inhibit or activate its targets through various pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoropyridine-2-carboxylic acid
  • 5-Methylisoxazole-4-carboxylic acid
  • 3-Fluoro-5-methylisoxazole

Uniqueness

3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylic Acid is unique due to the combination of its fluorinated pyridine and isoxazole rings, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, while the isoxazole ring contributes to its reactivity and potential biological activity.

Properties

Molecular Formula

C10H7FN2O3

Molecular Weight

222.17 g/mol

IUPAC Name

3-(3-fluoropyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H7FN2O3/c1-5-7(10(14)15)9(13-16-5)8-6(11)3-2-4-12-8/h2-4H,1H3,(H,14,15)

InChI Key

IWPJYLDPSHXSGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=N2)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine 3-(3-fluoro-pyridin-2-yl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester (0.515 g, 0.002 mol) with aqueous sodium hydroxide (2N, 8.0 mL, 0.016 mol), ethanol (2 mL), and tetrahydrofuran (2 mL) and stir overnight at ambient temperature. Add water and adjust to approx. pH 2.0 with aqueous hydrochloric acid. Extract with ethyl acetate and dry over sodium sulfate and concentrate in vacuo. Drying nets the desired isoxazole acid (0.44 g, 97%). MS(ES): (M+1)+ 221.9, 222.9 m/z.
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